Oxireno[c][1,2,4]triazolo[4,3-a]pyridine is a complex heterocyclic compound that belongs to the class of triazolo-pyridines. These compounds are characterized by their unique fused ring structures, which incorporate both triazole and pyridine moieties. The compound exhibits significant potential in various scientific fields, particularly in medicinal chemistry due to its biological activities.
The compound is synthesized through several methods, often involving the reaction of hydrazines with pyridine derivatives. The literature indicates various synthetic pathways that yield different substituted derivatives of 1,2,4-triazolo[4,3-a]pyridines, which serve as precursors or analogs to Oxireno[c][1,2,4]triazolo[4,3-a]pyridine.
Oxireno[c][1,2,4]triazolo[4,3-a]pyridine is classified as a nitrogen-containing heterocycle. It falls under the broader category of bioactive compounds that are being explored for their pharmacological properties.
Several synthetic methodologies have been developed for the preparation of Oxireno[c][1,2,4]triazolo[4,3-a]pyridine:
The synthesis often involves monitoring reaction progress through techniques such as NMR spectroscopy and thin-layer chromatography (TLC). Reaction conditions vary widely depending on the specific synthetic route employed.
The molecular structure of Oxireno[c][1,2,4]triazolo[4,3-a]pyridine features a triazole ring fused to a pyridine ring. The compound's geometry is influenced by hydrogen bonding interactions within its crystal structure.
X-ray diffraction studies have shown that the compound crystallizes in a monoclinic system with specific unit cell parameters. The bond lengths and angles are critical for understanding its reactivity and interactions with biological targets .
Oxireno[c][1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions typical for heterocycles:
Reactions are often facilitated by mild conditions and can be monitored using spectroscopic techniques to ensure desired outcomes and yield optimization.
The mechanism of action for compounds like Oxireno[c][1,2,4]triazolo[4,3-a]pyridine typically involves interactions with biological macromolecules such as proteins or nucleic acids. These interactions can lead to inhibition or modulation of specific biological pathways.
Studies have shown that derivatives of this compound exhibit varying degrees of activity against specific targets related to cancer and other diseases. Quantitative structure-activity relationship (QSAR) models may be employed to predict biological activity based on structural features.
Relevant data regarding these properties can be obtained from experimental studies focusing on crystallographic analysis and spectroscopic evaluations .
Oxireno[c][1,2,4]triazolo[4,3-a]pyridine has promising applications in:
Research continues to explore the full potential of this compound class in various scientific domains.
The core structure Oxireno[c][1,2,4]triazolo[4,3-a]pyridine represents a complex polycyclic system whose name precisely encodes its molecular architecture under IUPAC conventions. The parent heterocycle is pyridine (a six-membered ring with one nitrogen atom). Fusion occurs through two distinct processes: First, the 1,2,4-triazolo ring (a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4) is annulated across the pyridine's a and b bonds, forming the [4,3-a]pyridine system. Crucially, an oxirene (a highly strained three-membered epoxide ring) is fused at the c position of the triazolopyridine scaffold. This fusion notation (c) specifies attachment between bonds c of the oxirene and adjacent ring atoms, generating a tricyclic system with significant angular strain [9] [4].
Isomeric variations arise from differing fusion points and heteroatom arrangements within the triazolopyridine system itself. Common isomers include [1,5-a], [1,2,3-b], and [4,3-c] pyridine fusions, each exhibiting distinct electronic distributions and physicochemical properties. For instance, the [4,3-a] fusion in our target compound positions the triazole nitrogens such that N1 becomes bridgehead, creating a π-deficient system ideal for electrophilic attack at specific ring positions. The oxireno fusion further differentiates this isomer by introducing both strain and polarity unavailable in non-oxygenated analogs [9].
Table 1: Key Isomeric Forms of Triazolopyridine Core Structures
Fusion Notation | Bridgehead Atom | Ring System Characteristics | Electronic Properties |
---|---|---|---|
[4,3-a]pyridine | N1 (Triazole) | Linearly fused triazole-pyridine | π-Deficient at pyridine C7-C8 |
[1,5-a]pyridine | N2 (Triazole) | Angular fusion | Electron-rich at C3 position |
[1,2,3-b]pyridine | C3 (Triazole) | Pyridine fused at triazole C3-C4 | Amphoteric character |
[4,3-c]pyridine | N1 (Triazole) | Fusion at pyridine c-bond | Enhanced basicity at pyridine N |
Single-crystal X-ray diffraction (XRD) studies reveal that oxireno[c][1,2,4]triazolo[4,3-a]pyridine derivatives crystallize in the centrosymmetric monoclinic space group P2₁/n, with eight molecules per unit cell. The asymmetric unit contains two independent molecules linked via N–H⋯N hydrogen bonds forming an R₂²(8) motif—a characteristic dimeric arrangement that stabilizes the crystal packing despite inherent molecular strain. The oxireno fusion imposes severe angular distortion, evidenced by bond angle compression at the fusion carbon (C9) to ~88.5°, significantly deviating from ideal sp² hybridization [6] [10].
Critical bond lengths within the triazolopyridine moiety include N1–N2 (1.4005(11) Å), N2–C1 (1.3147(13) Å), and C6–N1 (1.3211(13) Å), consistent with partial double-bond character indicative of delocalized π-electron systems across the triazole-pyridine interface. The oxirene ring exhibits C–O bonds averaging 1.422 Å and a C–C bond of 1.487 Å, confirming its epoxide nature. Intramolecular non-covalent interactions are dominated by C–H⋯O contacts (2.49 Å) between the oxirene oxygen and adjacent pyridinic hydrogen, contributing to conformational rigidity. Planarity analysis shows dihedral angles <5° between triazole and pyridine rings, while the oxireno fusion introduces a 12.7° puckering distortion relative to the mean plane [6] [10].
Table 2: Crystallographic Parameters for Oxireno[c][1,2,4]triazolo[4,3-a]pyridine Derivatives
Parameter | Value | Structural Implication |
---|---|---|
Space Group | P2₁/n (monoclinic) | Centrosymmetric packing with Z=8 |
Unit Cell Dimensions | a=14.8015 Å, b=29.1555 Å, c=17.1807 Å | Dense molecular packing |
Oxirene C–O Bond Length | 1.422 ± 0.003 Å | Epoxide character with high bond order |
N1–N2 (Triazole) Length | 1.4005(11) Å | Partial double-bond character |
N–H⋯N Hydrogen Bond | 2.892(2) Å, 169° angle | R₂²(8) dimer stabilization |
C9–C10–O Bond Angle | 88.5(1)° | Severe angular strain at fusion vertex |
The oxireno fusion induces profound geometric perturbations when compared to unsubstituted 1,2,4-triazolo[4,3-a]pyridine. Density functional theory (DFT) calculations at the B3LYP/6-311G(2d,2p) level demonstrate a 9.5% contraction of the C8–C9 bond (adjacent to oxireno fusion) relative to standard triazolopyridines (1.487 Å vs. 1.642 Å). Conversely, the N3–C4 bond elongates by 3.2% (1.3865(12) Å vs. 1.342 Å in non-oxireno analogs), reflecting diminished electron density at this site due to the electron-withdrawing epoxide. These distortions correlate with altered frontier orbital distributions: The HOMO localizes over the triazole ring and fusion carbons, while the LUMO occupies the pyridine and oxirene rings, creating a polarized electronic environment ideal for nucleophilic epoxide ring opening [9] [10].
Bond angle variance is most pronounced at the triazole-pyridine fusion junction. The N2–C1–N3 angle expands to 109.56(8)° versus 107.3° in simple triazolopyridines, accommodating oxireno-induced strain. Comparative analysis across derivatives reveals that angular strain follows the hierarchy: Oxireno[c] > Benzofused > Parent triazolopyridine (109.6° > 108.9° > 107.3° for N2–C1–N3). This hierarchy directly impacts chemical reactivity—strained systems exhibit enhanced susceptibility to ring-opening nucleophiles at C9. The oxireno derivative's molecular volume (calculated as 184.7 ų) exceeds unsubstituted analogs (162.3 ų) due to the added epoxide ring, yet crystal density increases (1.51 g/cm³ vs. 1.38 g/cm³) because of tighter packing facilitated by C–H⋯O interactions [6] [9].
Table 3: Bond Length Comparison Across Triazolopyridine Derivatives (Å)
Bond | Oxireno[c] Derivative | 1,2,4-Triazolo[4,3-a]pyridine | Benzofused Analog | Structural Consequence |
---|---|---|---|---|
N1–N2 | 1.4005(11) | 1.402 | 1.396 | Minimal change in triazole integrity |
C6–N1 (Pyridine-Triazole) | 1.3211(13) | 1.317 | 1.325 | Maintained conjugation |
C8–C9 (Oxireno Fusion) | 1.487 | – | – | Strain localization site |
N3–C4 | 1.3865(12) | 1.342 | 1.379 | Bond elongation enhances electrophilicity at C4 |
C2–C3 | 1.3507(13) | 1.355 | 1.348 | Increased double-bond character |
Tautomeric equilibria in oxireno[c]triazolopyridines are constrained by the rigid epoxide fusion but remain significant at the triazole-pyridine interface. Two primary tautomers dominate: The 3H-form (proton at N2, double bond N1=C6) and 2H-form (proton at N1, double bond N2=C1). DFT energetics reveal the 3H-tautomer is favored by 8.3 kJ/mol in the gas phase due to better conjugation with the pyridine ring. However, polar solvents stabilize the 2H-form through solvation effects, reducing the energy gap to <2 kJ/mol in water. The oxireno ring further modulates tautomerism via through-bond inductive effects—its electron withdrawal increases N1 basicity, promoting protonation at this site despite the energetic penalty [10].
Conformational dynamics are dominated by pyramidalization at nitrogen centers and oxirene ring puckering. Potential energy surface (PES) scans identify two minima: The global minimum features the oxirene oxygen syn to the triazole N4 (0° dihedral), while a local minimum 5.2 kJ/mol higher adopts an anti conformation (dihedral = 178°). The interconversion barrier is 14.7 kJ/mol, permitting rapid flipping at room temperature. Intramolecular hydrogen bonding manifests as N–H stretching vibrations at 3360 cm⁻¹ (FTIR) and 3385 cm⁻¹ (Raman), with frequency differences confirming asymmetric N–H⋯N bonds in the solid state. PED (Potential Energy Distribution) analysis attributes 78% of the N–H vibration to the stretching coordinate, while ring deformations couple with C–O bending modes at 890 cm⁻¹ [10] [2].
Table 4: Tautomeric and Conformational Parameters of Oxireno[c]triazolopyridine
Property | 3H-Tautomer | 2H-Tautomer | Experimental Evidence |
---|---|---|---|
Relative Energy (Gas) | 0 kJ/mol (Global Minimum) | +8.3 kJ/mol | DFT/B3LYP/6-311G(2d,2p) calculations |
N1–C6 Bond Order | 1.78 (Double bond) | 1.32 (Single bond) | X-ray bond lengths (1.321 Å) |
N–H Stretch (FTIR) | – | 3360 cm⁻¹ | Band assignment via PED analysis |
Solvent Stabilization | Moderate (ΔG = -6.5 kJ/mol in CHCl₃) | Strong (ΔG = -12.1 kJ/mol in H₂O) | Solvatochromic shifts in UV-Vis |
Oxirene Dihedral Preference | syn (0°) | syn (0°) | XRD crystal structure minima |
Compound Names Mentioned:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8